
2-(Piperidin-1-yl)-5-(prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-1-yl)-5-(prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-5-(prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or urea under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-1-yl)-5-(prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or ligand in receptor studies.
Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-1-yl)-5-(prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione: Lacks the prop-2-en-1-yl group.
5-(Prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione: Lacks the piperidinyl group.
2-(Piperidin-1-yl)-5-methylpyrimidine-4,6(1H,5H)-dione: Contains a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
2-(Piperidin-1-yl)-5-(prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione is unique due to the presence of both the piperidinyl and prop-2-en-1-yl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
61280-21-5 |
|---|---|
Formule moléculaire |
C12H17N3O2 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-piperidin-1-yl-5-prop-2-enyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C12H17N3O2/c1-2-6-9-10(16)13-12(14-11(9)17)15-7-4-3-5-8-15/h2,9H,1,3-8H2,(H,13,14,16,17) |
Clé InChI |
QFQWTPDMLKFOSS-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1C(=O)NC(=NC1=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


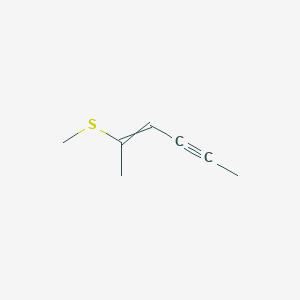
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
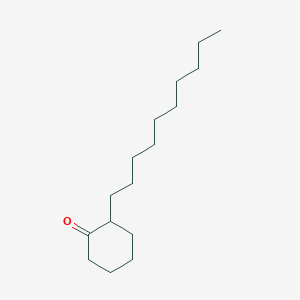
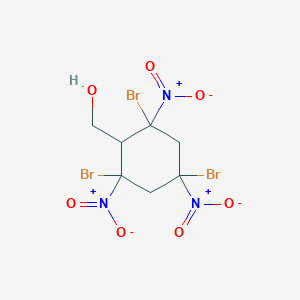

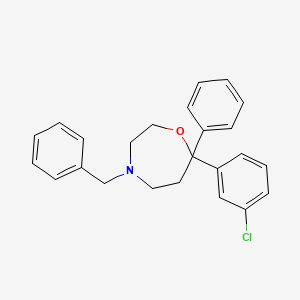
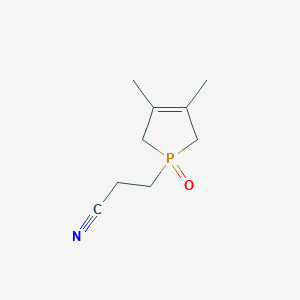


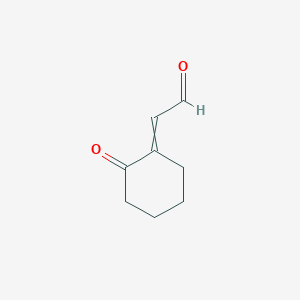
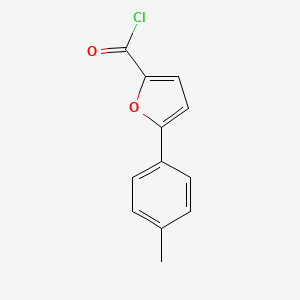

![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
